molecular formula C9H8N2O3 B109518 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 179688-52-9

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B109518
M. Wt: 192.17 g/mol
InChI Key: OKZIRNNFVQCDSA-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular weight of 192.17 . It is used as a reactant in the preparation of 4-anilinoquinazoline derivatives that have shown antitumor activities . It was also used as a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors .


Molecular Structure Analysis

The IUPAC name of this compound is 6-hydroxy-7-methoxyquinazolin-4(3H)-one . The InChI code is 1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) .


Chemical Reactions Analysis

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is used as a reactant in the preparation of 4-anilinoquinazoline derivatives . It was also used as a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors .


Physical And Chemical Properties Analysis

The compound is a white to yellow to red crystal or powder . It has a molecular weight of 192.17 . The storage temperature is room temperature .

Scientific Research Applications

Application 1: Preparation of 4-anilinoquinazoline derivatives

  • Summary of Application: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is used as a reactant in the preparation of 4-anilinoquinazoline derivatives .
  • Results or Outcomes: The 4-anilinoquinazoline derivatives prepared using this compound have shown antitumor activities .

Application 2: Synthesis of Tandutinib, Erlotinib, and Gefitinib

  • Summary of Application: This compound is used in the improved synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib, and Gefitinib .
  • Methods of Application: The intermediates were characterized by NMR and the purities determined by HPLC .
  • Results or Outcomes: The synthesis resulted in improved yields of Tandutinib, Erlotinib, and Gefitinib .

Application 3: Synthesis of 2-Arylbenzothiazoles

  • Summary of Application: This compound is used as a reactant in the synthetic preparation of 2-arylbenzothiazoles .
  • Results or Outcomes: The 2-arylbenzothiazoles prepared using this compound have shown kinase inhibitory activities .

Application 4: Synthesis of Gefitinib

  • Summary of Application: This compound is a key intermediate in the synthesis of Gefitinib , a drug used for certain breast, lung and other cancers.
  • Results or Outcomes: The synthesis resulted in the successful production of Gefitinib .

Application 5: Synthesis of 4-Anilinoquinazoline Derivatives

  • Summary of Application: This compound is a reactant used in the preparation of 4-anilinoquinazoline derivatives .
  • Results or Outcomes: The 4-anilinoquinazoline derivatives prepared using this compound have shown antitumor activities .

Application 6: Synthesis of 2-Arylbenzothiazoles

  • Summary of Application: This compound is used as a reactant in the synthetic preparation of 2-arylbenzothiazoles .
  • Results or Outcomes: The 2-arylbenzothiazoles prepared using this compound have shown kinase inhibitory activities .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H320, H332, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-hydroxy-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZIRNNFVQCDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585329
Record name 6-Hydroxy-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

CAS RN

179688-52-9
Record name 6-Hydroxy-7-methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyone
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